methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a series of cyclization reactions starting from simpler thiophene derivatives.
Introduction of the trichloroethylamine group: This step involves the reaction of the cyclopenta[b]thiophene intermediate with trichloroethylamine under controlled conditions.
Acylation with phenylacetyl chloride: The final step involves the acylation of the intermediate with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a more reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloroethylamine group is known to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The phenylacetyl group may also play a role in binding to specific sites within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
The uniqueness of methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19Cl3N2O3S |
---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19Cl3N2O3S/c1-27-17(26)15-12-8-5-9-13(12)28-16(15)24-18(19(20,21)22)23-14(25)10-11-6-3-2-4-7-11/h2-4,6-7,18,24H,5,8-10H2,1H3,(H,23,25) |
InChI Key |
ZXIIQDQEGWWBGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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